Azithromycin-13C-d3
CAS No.:
Cat. No.: VC16666456
Molecular Formula: C38H72N2O12
Molecular Weight: 753.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H72N2O12 |
|---|---|
| Molecular Weight | 753.0 g/mol |
| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
| Standard InChI | InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11+1D3 |
| Standard InChI Key | MQTOSJVFKKJCRP-OZSFILQVSA-N |
| Isomeric SMILES | [2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]2(C)O)C)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
| Canonical SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Introduction
Chemical and Structural Characteristics of Azithromycin-13C-d3
Molecular Architecture and Isotopic Labeling
Azithromycin-13C-d3 contains three deuterium atoms and one ¹³C isotope strategically incorporated into the methyl groups of the desosamine sugar moiety . This labeling pattern preserves the parent compound's macrocyclic lactone structure while creating a 4 Da mass shift relative to unlabeled azithromycin (C₃₈H₇₂N₂O₁₂, MW 748.98 g/mol) . The isotopic substitution occurs at positions minimally affecting molecular polarity, ensuring co-elution with native azithromycin during reverse-phase chromatography .
Physicochemical Properties
Comparative analysis with unlabeled azithromycin reveals nearly identical physicochemical profiles, as shown in Table 1:
Table 1: Comparative Physicochemical Properties of Azithromycin and Azithromycin-13C-d3
The preserved solubility characteristics allow Azithromycin-13C-d3 to mimic the extraction behavior of native drug molecules during sample preparation .
Synthetic Pathways and Isotopic Incorporation
¹³C and Deuterium Labeling Strategies
Synthesis involves microbial biotransformation using Streptomyces erythraeus cultures supplemented with ¹³C-enriched methylamine-d₃ precursors . This biological incorporation method ensures site-specific labeling at the N-methyl groups of the desosamine sugar, achieving >99% isotopic purity . Post-fermentation purification employs sequential crystallization from ethanol-water mixtures, maintaining the compound's stability through pH-controlled conditions (pH 6.8-7.2) .
Quality Control Parameters
Batch analysis certificates typically include:
-
Isotopic enrichment: ≥99% ¹³C and ≥98% deuterium incorporation
-
Chemical purity: ≥98% by HPLC-UV (210 nm)
-
Residual solvents: <0.1% ethanol by gas chromatography
Analytical Applications in Bioavailability Studies
UHPLC-MS/MS Quantification in Pediatric Plasma
A validated method (2022) employs Azithromycin-13C-d3 as internal standard with the following parameters :
-
Chromatography:
-
Column: C18 (2.1 × 50 mm, 1.7 μm)
-
Mobile Phase A: 0.1% acetic acid + 3 mM NH₄OAc in H₂O
-
Mobile Phase B: 0.1% acetic acid + 3 mM NH₄OAc in ACN/MeOH/H₂O (47.5:47.5:5)
-
Gradient: 20-95% B over 4 minutes
-
-
Mass Transitions:
-
Azithromycin: m/z 749.6 → 591.5
-
Azithromycin-13C-d3: m/z 753.6 → 595.5
-
Method Validation Data
Table 2: Validation Parameters for Pediatric Plasma Assay
| Parameter | Result |
|---|---|
| Linear Range | 0.5-500 ng/mL |
| LLOQ | 0.5 ng/mL (CV 12.3%) |
| Intra-day Precision | 4.1-8.7% RSD |
| Inter-day Precision | 6.9-13.7% RSD |
| Accuracy | 99.5-110.8% |
| Matrix Effect | 98-100% |
| Recovery | 95.2-102.4% |
This method demonstrated negligible ion suppression (<2%) when using Azithromycin-13C-d3 compared to structural analogs .
Emerging Applications in Precision Medicine
Pediatric Dose Optimization
Population pharmacokinetic models using Azithromycin-13C-d3 data revealed:
-
2.3-fold higher clearance in children vs. adults
-
Age-dependent volume of distribution (Vd): 25 L/kg (neonates) vs. 18 L/kg (adolescents)
Therapeutic Drug Monitoring
Critical pharmacokinetic thresholds established:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume